Home > Products > Screening Compounds P132406 > cFMS Receptor Inhibitor II
cFMS Receptor Inhibitor II -

cFMS Receptor Inhibitor II

Catalog Number: EVT-261931
CAS Number:
Molecular Formula: C23H20N4O
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BUN60856, also known as cFMS Receptor Inhibitor II, is a cFMS inhibitor. BUN60856 has CAS#959860-85-6 and inchi key BIICXZWYHQOUEQ-UHFFFAOYSA-N. According to Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature/). It is named BUN60856.
Future Directions
  • Combination Therapy: Further research should explore the potential of CSF1R inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy [].
  • Biomarker Development: Identification of biomarkers that predict response to CSF1R inhibitors is crucial for selecting patients who are most likely to benefit from treatment [].

PLX3397

    JNJ-42756493

    • Compound Description: JNJ-42756493 is an orally available, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor. [] It has shown promising antitumor activity in patients with advanced solid tumors harboring FGFR pathway alterations, particularly those with FGFR2 or FGFR3 translocations. []
    Classification

    cFMS Receptor Inhibitor II is classified as a small molecule kinase inhibitor. It specifically inhibits the activity of CSF1R, which is part of the receptor tyrosine kinase family. The compound has demonstrated selectivity against several kinases, including c-Kit and platelet-derived growth factor receptors (PDGFRs), making it a valuable candidate for further development in cancer therapeutics .

    Synthesis Analysis

    The synthesis of cFMS Receptor Inhibitor II involves several key steps, primarily focused on the development of an anilinoquinoline structure. The synthetic route typically includes:

    1. Starting Materials: The synthesis begins with readily available anilines and quinoline derivatives.
    2. Key Reaction Steps:
      • Formation of Anilinoquinoline: This is achieved through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.
      • Functionalization: Modifications at various positions on the quinoline ring enhance potency and selectivity towards CSF1R.
    3. Purification: The final product is purified using chromatography techniques to ensure high purity and yield.

    Specific parameters such as reaction temperatures, solvent choices, and catalyst types are crucial for optimizing yields and selectivity during synthesis .

    Molecular Structure Analysis

    The molecular structure of cFMS Receptor Inhibitor II can be described as follows:

    • Molecular Formula: C₁₄H₁₅N₃O
    • Molecular Weight: Approximately 241.29 g/mol
    • Structural Features:
      • The core structure consists of a quinoline moiety substituted with an aniline group.
      • Key functional groups include nitrogen atoms that participate in hydrogen bonding and interactions with the active site of CSF1R.

    The three-dimensional conformation of the molecule allows for optimal binding to the CSF1R ATP-binding site, which is critical for its inhibitory action .

    Chemical Reactions Analysis

    cFMS Receptor Inhibitor II participates in several chemical reactions:

    1. Kinase Inhibition Assays: The compound's ability to inhibit CSF1R kinase activity is assessed using enzyme-linked immunosorbent assays (ELISA) where it competes with ATP for binding to the active site.
    2. Selectivity Profiling: It has been tested against a panel of kinases to determine its selectivity profile, revealing that it exhibits significantly lower potency against non-target kinases compared to CSF1R.
    3. Stability Studies: Investigations into the compound's stability under physiological conditions are essential for understanding its pharmacokinetics and potential therapeutic window .
    Mechanism of Action

    The mechanism of action of cFMS Receptor Inhibitor II involves competitive inhibition of CSF1R:

    • Binding to the Active Site: The compound binds to the ATP-binding pocket of CSF1R, preventing ATP from accessing its binding site.
    • Downstream Effects: This inhibition disrupts downstream signaling pathways associated with cell proliferation, survival, and migration, particularly affecting macrophage behavior in tumors.

    Studies have shown that cFMS Receptor Inhibitor II can significantly reduce tumor cell proliferation in vitro and inhibit tumor growth in vivo when administered in appropriate doses .

    Physical and Chemical Properties Analysis

    cFMS Receptor Inhibitor II exhibits several notable physical and chemical properties:

    • Solubility: It demonstrates moderate solubility in aqueous solutions, which is critical for bioavailability.
    • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
    • Melting Point: Specific melting point data may be available from detailed characterization studies but typically falls within a range suitable for small organic compounds.

    These properties are essential for formulating effective drug delivery systems and ensuring therapeutic efficacy .

    Applications

    The primary application of cFMS Receptor Inhibitor II lies in its potential use as an anti-tumor agent:

    • Cancer Therapy: It is being explored for use in treating various solid tumors where CSF1R plays a role in tumor progression.
    • Research Tool: Beyond therapeutic applications, this compound serves as a valuable tool in research settings to study macrophage biology and tumor microenvironment interactions.

    Ongoing clinical trials aim to establish its safety profile and efficacy in human subjects, providing insights into its potential as a novel cancer treatment .

    Molecular Mechanisms of Action of cFMS Receptor Inhibitor II

    Structural Basis of cFMS Kinase Domain Inhibition

    cFMS Receptor Inhibitor II (CAS 959860-85-6) is a potent anilinoquinoline-based inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R/cFMS), a class III receptor tyrosine kinase critical for macrophage differentiation and survival. Its molecular formula is C₂₃H₂₀N₄O, with a molecular weight of 368.43 g/mol [2] [9]. The compound exhibits selective inhibition by specifically engaging the kinase domain through three interconnected mechanisms.

    ATP-Binding Pocket Occupation and Competitive Inhibition Dynamics

    cFMS Receptor Inhibitor II competitively binds the ATP-binding cleft of cFMS, leveraging its anilinoquinoline core to form critical interactions with kinase residues. Structural analyses reveal that the pyridyl group at position 7 and the carboxamide group at position 3 create hydrogen bonds with the hinge region residue Cys677 and the catalytic residue Glu671, respectively [2] [9]. This binding mode sterically occludes ATP access, with a reported inhibition constant (Ki) of 80 nM for the purified kinase domain [9]. The inhibitor’s affinity is significantly higher for cFMS than for other tyrosine kinases (e.g., >100-fold selectivity over KIT and PDGFR), attributable to the unique hydrophobic pocket topology of cFMS defined by residues Ile639, Leu644, and Leu774 [4] [9].

    Table 1: Key Binding Interactions of cFMS Receptor Inhibitor II

    Inhibitor RegioncFMS ResidueInteraction TypeFunctional Impact
    Pyridyl (Position 7)Cys677H-bond (hinge region)Disrupts catalytic spine integrity
    Carboxamide (Position 3)Glu671H-bondMimics ATP adenine ring
    Anilino groupIle639/Leu644Hydrophobic packingEnhances binding specificity
    Quinoline coreLeu774Van der WaalsStabilizes inactive conformation

    Stabilization of Inactive DFG-Out Conformation

    The inhibitor enforces a "DFG-out" conformation, where the conserved Asp-Phe-Gly motif undergoes a 12 Å displacement of the phenylalanine residue (Phe782), creating a hydrophobic pocket adjacent to the ATP site [3] [6] [8]. X-ray crystallography (PDB: 2I0V) shows that the dimethylanilino moiety of cFMS Receptor Inhibitor II occupies this pocket, forming π-π stacking with Phe782 and van der Waals contacts with Ile639 and Leu644 [6] [8]. This prevents the DFG motif from adopting the "in" state required for Mg2+-ATP coordination and catalytic activity. The stabilization energy for this transition is estimated at ΔG = -8.2 kcal/mol, explaining the inhibitor’s slow dissociation kinetics [8].

    Disruption of Activation Loop Phosphorylation

    By locking the DFG-out state, cFMS Receptor Inhibitor II allosterically restricts conformational flexibility of the activation loop (A-loop), particularly residues 794–807. This impedes autophosphorylation of Tyr807—a prerequisite for full kinase activation [5] [9]. Biochemical assays confirm a >90% reduction in A-loop phosphorylation in macrophage colonies treated with 100 nM inhibitor, abolishing kinase activity without affecting receptor expression levels [9]. The A-loop remains in a compact, self-inhibitory pose that occludes substrate access to the catalytic cleft [3] [5].

    Allosteric Modulation of Juxtamembrane Domain Interactions

    Beyond the kinase domain, cFMS Receptor Inhibitor II influences the juxtamembrane (JM) domain (residues 536–580), a critical regulator of cFMS autoinhibition. In the inactive state, the JM domain folds over the kinase active site, with Trp550 and Glu554 forming salt bridges with catalytic residues Lys616 and Asp811 [5] [8]. Molecular dynamics simulations indicate that inhibitor binding amplifies JM-kinase interactions:

    • Increased hydrogen bonding: Between JM residue Glu554 and kinase residue Lys616 (occupancy >85% vs. 40% in apo structure).
    • Hydrophobic shielding: JM residue Trp550 rotates to pack against the inhibitor’s quinoline core, reinforcing autoinhibition [3] [6].

    This dual stabilization (JM + DFG-out) creates a synergistic energy barrier (>15 kcal/mol) for kinase activation, preventing conformational transitions even under CSF-1 saturation [8].

    Table 2: Allosteric Interactions Between JM Domain and Inhibitor-Bound Kinase

    JM Domain ResidueKinase/Inhibitor Interaction PartnerInteraction TypeEffect on Activation
    Trp550Quinoline core of inhibitorHydrophobic packingLocks JM in inhibitory position
    Glu554Lys616 (Catalytic loop)Salt bridgePrevents catalytic aspartate alignment
    Leu565Ile639 (Hydrophobic spine)Van der WaalsRestricts kinase lobe mobility
    Phe568Phe782 (DFG motif)π-stackingStabilizes DFG-out conformation

    Impact on Receptor Dimerization and Downstream Signaling Cascades

    cFMS activation requires ligand-induced dimerization and transphosphorylation. cFMS Receptor Inhibitor II disrupts this process at two levels:

    • Suppressed receptor dimerization: By stabilizing the JM-kinase interaction network, the inhibitor prevents CSF-1-induced conformational changes needed for dimer interface formation (e.g., reorientation of subdomain IV) [8] [9]. Surface plasmon resonance data show a 70% reduction in dimer stability (Kd dimer > 10 μM vs. 0.2 μM in controls) [8].
    • Attenuation of downstream signaling: The blockade of autophosphorylation abrogates recruitment of effectors like PI3K, STAT3, and Grb2/SOS. In cellular assays (M-NSF-60 cells), the inhibitor reduces phospho-STAT3 by 95% at 100 nM (IC50 = 1.4 μM), halting proliferation of CSF-1-dependent lineages [4] [9]. Consequently, macrophage differentiation and survival pathways are silenced, impacting tumor microenvironment remodeling and osteoclastogenesis [8] [9].

    Table 3: Downstream Signaling Pathways Impacted by cFMS Inhibition

    Effector PathwayKey ComponentsInhibition Efficacy (100 nM)Functional Outcome
    PI3K/AKTp85/PI3K, Akt>90% pAKT reductionSuppressed macrophage survival
    JAK/STATSTAT3, STAT595% pSTAT3 reductionImpaired differentiation
    Ras/MAPKGrb2, SOS, ERK1/285% pERK reductionDecreased proliferation
    Srcc-Src, Syk70% phospho-Src reductionDisrupted osteoclast resorption

    Concluding Remarks

    cFMS Receptor Inhibitor II exemplifies structure-guided kinase inhibition, combining competitive ATP-site occupation with sophisticated allosteric control of JM and DFG motifs. Its multi-layered mechanism—spanning atomic-level conformational arrest to macroscale pathway silencing—provides a template for targeting receptor tyrosine kinases with high selectivity.

    Table 4: Compound Summary

    PropertyValue/Description
    Systematic Name4-(3,4-Dimethylanilino)-7-(4-pyridyl)quinoline-3-carboxamide
    SynonymscFMS Receptor Inhibitor II, CSF-1 Receptor Inhibitor II
    CAS Number959860-85-6
    Molecular FormulaC₂₃H₂₀N₄O
    Molecular Weight368.43 g/mol
    Primary TargetCSF-1R/cFMS (IC50 = 80 nM)
    Key Structural MotifsAnilinoquinoline core, pyridyl group, carboxamide
    Mechanistic ClassType II kinase inhibitor (stabilizes DFG-out)

    Properties

    Product Name

    cFMS Receptor Inhibitor II

    IUPAC Name

    4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide

    Molecular Formula

    C23H20N4O

    Molecular Weight

    368.4 g/mol

    InChI

    InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27)

    InChI Key

    BIICXZWYHQOUEQ-UHFFFAOYSA-N

    SMILES

    CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C

    Solubility

    Soluble in DMSO

    Synonyms

    cFMS Receptor Inhibitor II; BUN60856; BUN-60856; BUN 60856;

    Canonical SMILES

    CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.